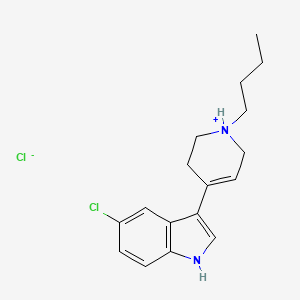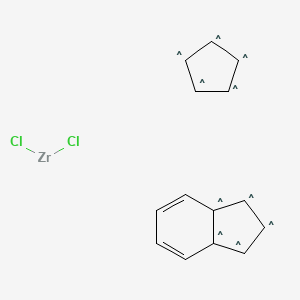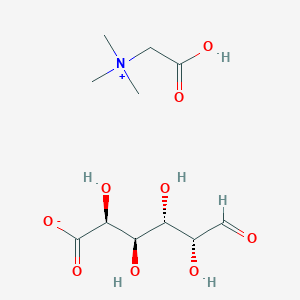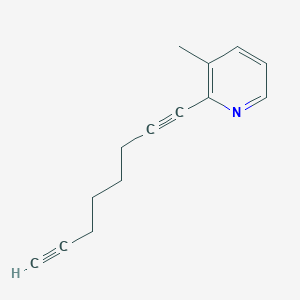
3-Methyl-2-(octa-1,7-diynyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(octa-1,7-diynyl)pyridine is an organic compound with the molecular formula C14H15N. It is a derivative of pyridine, characterized by the presence of a methyl group at the third position and an octa-1,7-diynyl group at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(octa-1,7-diynyl)pyridine typically involves the coupling of a pyridine derivative with an appropriate alkyne. One common method is the Sonogashira coupling reaction, which involves the reaction of 3-methyl-2-iodopyridine with octa-1,7-diyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-(octa-1,7-diynyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes. Substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
3-Methyl-2-(octa-1,7-diynyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(octa-1,7-diynyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The compound’s alkyne groups can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-(octa-1,7-diynyl)pyridine: Similar structure but with different substitution pattern.
3-Methyl-2-(hepta-1,6-diynyl)pyridine: Similar structure but with a shorter alkyne chain.
3-Methyl-2-(octa-1,7-diynyl)quinoline: Similar structure but with a quinoline ring instead of pyridine.
Uniqueness
3-Methyl-2-(octa-1,7-diynyl)pyridine is unique due to its specific substitution pattern and the presence of a long alkyne chain
Propiedades
Número CAS |
927434-21-7 |
|---|---|
Fórmula molecular |
C14H15N |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
3-methyl-2-octa-1,7-diynylpyridine |
InChI |
InChI=1S/C14H15N/c1-3-4-5-6-7-8-11-14-13(2)10-9-12-15-14/h1,9-10,12H,4-7H2,2H3 |
Clave InChI |
JZSZNHGLWRACAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)C#CCCCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


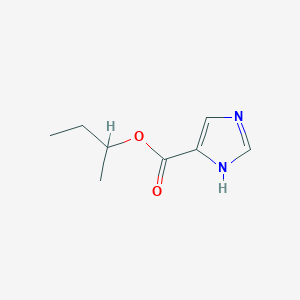
![5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13791906.png)
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate](/img/structure/B13791908.png)

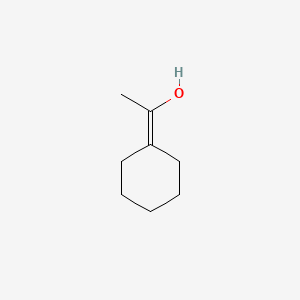
![6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B13791915.png)
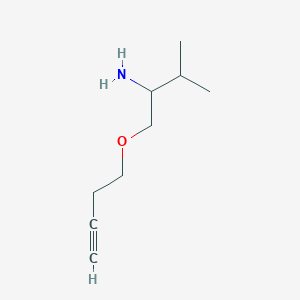
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791929.png)
![(1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol](/img/structure/B13791931.png)
